N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Description
N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-5-phenylisoxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines benzo[1,2-d:3,4-d’]bis(thiazole), phenylisoxazole, and carboxamide groups, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O2S2/c1-10-20-16-15(26-10)8-7-12-17(16)27-19(21-12)22-18(24)13-9-14(25-23-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEPOMPIKYVWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=NOC(=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[1,2-d:3,4-d’]bis(thiazole) core, followed by the introduction of the methyl group at the 7th position. Subsequent steps involve the formation of the phenylisoxazole ring and the carboxamide group. The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes. Solvents such as dichloromethane, ethanol, and water are often used to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole and benzothiazole exhibit significant antimicrobial properties. Compounds similar to N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide have shown effectiveness against various bacterial strains. For instance:
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Binding affinity studies indicate that these compounds can interact with specific proteins involved in cancer progression.
- Case Studies : In vitro studies have shown promising results against several cancer cell lines, highlighting the need for further exploration of this compound's anticancer properties.
Antitubercular Activity
Recent advancements in the synthesis of benzothiazole-based compounds have revealed their potential as antitubercular agents. Compounds similar to this compound have been tested for their efficacy against Mycobacterium tuberculosis:
Neuropharmacological Applications
The compound may also play a role in neuropharmacology. Research on thiazole derivatives has indicated their potential as anticonvulsant agents. For example:
- Mechanism : These compounds may interact with voltage-gated sodium channels and GABA receptors.
- Case Studies : Some derivatives showed significant anticonvulsant activity in animal models.
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing thiazole and benzothiazole precursors.
- Functional Group Modifications : Introducing substituents to enhance biological activity.
- Optimization Techniques : Employing structure-activity relationship (SAR) studies to refine the compound's efficacy.
Mechanism of Action
The mechanism of action of N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-amine
- 2-Methylbenzothiazole
- Benzo[1,2-d:3,4-d’]bis(thiazole)-2-amine
Uniqueness
N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-5-phenylisoxazole-3-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and development .
Biological Activity
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of thiazole and benzothiazole rings, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N2O2S2. It consists of:
- Thiazole and Benzothiazole Moieties : These structures contribute to the compound's reactivity and biological activity.
- Carboxamide Group : This functional group enhances the compound’s solubility and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives containing thiazole and benzothiazole rings exhibit significant antimicrobial properties. A study demonstrated that related compounds showed better activity against gram-positive bacteria compared to gram-negative strains. Specifically:
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | Bacillus cereus, Staphylococcus aureus | |
| 2-Aminobenzothiazole | Broad-spectrum antimicrobial |
The compound's structural features may enhance its binding affinity to bacterial enzymes, thereby inhibiting their growth.
Anticancer Activity
Several studies have focused on the anticancer potential of compounds similar to this compound. For instance:
- Compounds from the thiazole-benzothiazole class have shown promising results in inhibiting various cancer cell lines.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HUH7 (liver carcinoma) | 10.1 (better than 5-FU) | |
| MCF7 (breast cancer) | Moderate activity observed |
These findings suggest that the compound may function as a potent inhibitor of cancer cell proliferation.
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA synthesis and repair.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to penetrate cellular membranes effectively.
- Targeting Multiple Pathways : The compound's ability to interact with various cellular targets enhances its therapeutic potential.
Case Studies
Several case studies have highlighted the effectiveness of related compounds in clinical settings:
- Study on Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested against a range of pathogens. The results indicated that certain derivatives exhibited superior antibacterial properties compared to standard antibiotics like ampicillin.
- Cytotoxicity Testing : In vitro assays using the NCI-60 cell line panel revealed that some derivatives had IC50 values significantly lower than established chemotherapeutics.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yields?
The compound can be synthesized via condensation reactions involving heterocyclic intermediates. A typical procedure involves:
- Reacting a substituted thiazolo-benzothiazole precursor with an oxazole-carboxamide derivative in polar aprotic solvents (e.g., DMF or ethanol) under basic conditions (e.g., K₂CO₃).
- Stirring at room temperature or under reflux, followed by purification via recrystallization or chromatography . Key considerations :
- Solvent choice affects reaction kinetics and byproduct formation.
- Base strength influences deprotonation efficiency and intermediate stability. Example conditions :
| Reagent | Molar Ratio | Solvent | Temperature | Yield |
|---|---|---|---|---|
| K₂CO₃ | 1.2 eq | DMF | RT, 24h | 76-97% |
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for structural elucidation:
- Single-crystal diffraction using SHELX or SIR97 software resolves bond lengths, angles, and packing motifs .
- Complementary techniques include IR (to confirm functional groups like amides) and NMR (to verify substitution patterns). For example, IR peaks at ~1670 cm⁻¹ (C=O stretch) and 1H NMR signals for aromatic protons (δ 7.2–8.9 ppm) are diagnostic .
Q. What analytical methods are used to assess purity and stability?
- HPLC-MS : Quantifies purity and detects degradation products.
- TLC : Monitors reaction progress (e.g., chloroform:acetone 3:1 as eluent) .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, particularly for crystalline forms .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and computational modeling results?
- Step 1 : Cross-validate experimental data (e.g., NMR chemical shifts vs. DFT-predicted values). Discrepancies may arise from solvent effects or crystal packing forces not accounted for in simulations .
- Step 2 : Use hydrogen-bonding graph-set analysis (Etter’s formalism) to correlate intermolecular interactions with observed spectral anomalies .
- Step 3 : Refine computational models using crystallographic data (e.g., SHELXL-refined coordinates) to improve accuracy .
Q. What strategies are effective for isolating unstable intermediates during synthesis?
- Co-crystallization : Co-crystals of intermediates (e.g., acetamide/thioacetamide derivatives) can stabilize reactive species for X-ray analysis .
- Low-temperature quenching : Halting reactions at early stages (e.g., using ice baths) prevents decomposition of transient intermediates .
- In-situ monitoring : Real-time IR or Raman spectroscopy identifies unstable species before isolation .
Q. How can reaction pathways be optimized to minimize byproducts in multi-step syntheses?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, stoichiometry) identifies optimal conditions .
- Microwave-assisted synthesis : Reduces side reactions by accelerating kinetics in controlled environments (e.g., 30 min vs. 24h for cyclization steps) .
- Catalytic additives : Thiourea derivatives or phase-transfer catalysts improve selectivity in heterocycle formation .
Methodological Guidance for Data Contradictions
Interpreting conflicting biological activity data across assays
- Case study : If the compound shows anti-inflammatory activity in vitro but not in vivo:
- Hypothesis 1 : Poor pharmacokinetic properties (e.g., rapid metabolism).
Solution : Modify substituents (e.g., methyl groups) to enhance metabolic stability . - Hypothesis 2 : Off-target effects masking efficacy.
Solution : Use CRISPR screening or proteomics to identify unintended interactions .
Addressing inconsistencies in crystallographic vs. spectroscopic bond-length data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
